molecular formula C10H12FN5O3 B12397387 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine

2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine

Cat. No.: B12397387
M. Wt: 269.23 g/mol
InChI Key: REZWVJHKIBWHOX-PQLACBALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that enhance its stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine typically involves the following steps:

    Glycosylation: The initial step involves the glycosylation of a purine base with a protected sugar derivative.

    Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. Cleanroom conditions are maintained to prevent contamination, and high-performance liquid chromatography (HPLC) is used for purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids.

    Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular processes and the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-adenine: Similar structure but different base.

    2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-cytosine: Similar structure but different base.

    2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-thymine: Similar structure but different base.

Uniqueness

2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is unique due to its specific base and sugar modifications, which enhance its stability and biological activity. Its fluorine substitution at the 2’ position of the sugar moiety provides increased resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.

Properties

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

(2R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7?,9-/m1/s1

InChI Key

REZWVJHKIBWHOX-PQLACBALSA-N

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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